4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide] 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]
Brand Name: Vulcanchem
CAS No.: 60033-00-3
VCID: VC20864289
InChI: InChI=1S/C57H46N6O4/c1-34-30-49(60-62-52-43-26-16-14-20-39(43)32-47(54(52)64)56(66)58-41-22-10-6-11-23-41)36(3)28-45(34)51(38-18-8-5-9-19-38)46-29-37(4)50(31-35(46)2)61-63-53-44-27-17-15-21-40(44)33-48(55(53)65)57(67)59-42-24-12-7-13-25-42/h5-33,51,64-65H,1-4H3,(H,58,66)(H,59,67)
SMILES: CC1=CC(=C(C=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O)C)C(C5=CC=CC=C5)C6=C(C=C(C(=C6)C)N=NC7=C(C(=CC8=CC=CC=C87)C(=O)NC9=CC=CC=C9)O)C
Molecular Formula: C₅₇H₄₆N₆O₄
Molecular Weight: 879 g/mol

4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]

CAS No.: 60033-00-3

Cat. No.: VC20864289

Molecular Formula: C₅₇H₄₆N₆O₄

Molecular Weight: 879 g/mol

* For research use only. Not for human or veterinary use.

4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide] - 60033-00-3

Specification

CAS No. 60033-00-3
Molecular Formula C₅₇H₄₆N₆O₄
Molecular Weight 879 g/mol
IUPAC Name 3-hydroxy-4-[[4-[[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]-phenylmethyl]-2,5-dimethylphenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide
Standard InChI InChI=1S/C57H46N6O4/c1-34-30-49(60-62-52-43-26-16-14-20-39(43)32-47(54(52)64)56(66)58-41-22-10-6-11-23-41)36(3)28-45(34)51(38-18-8-5-9-19-38)46-29-37(4)50(31-35(46)2)61-63-53-44-27-17-15-21-40(44)33-48(55(53)65)57(67)59-42-24-12-7-13-25-42/h5-33,51,64-65H,1-4H3,(H,58,66)(H,59,67)
Standard InChI Key HTDSBCRUCKCOAP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O)C)C(C5=CC=CC=C5)C6=C(C=C(C(=C6)C)N=NC7=C(C(=CC8=CC=CC=C87)C(=O)NC9=CC=CC=C9)O)C
Canonical SMILES CC1=CC(=C(C=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O)C)C(C5=CC=CC=C5)C6=C(C=C(C(=C6)C)N=NC7=C(C(=CC8=CC=CC=C87)C(=O)NC9=CC=CC=C9)O)C

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